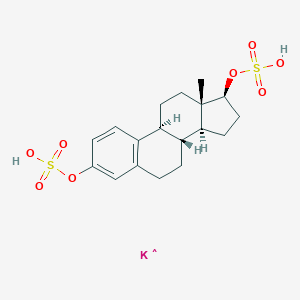
beta-Estradiol 3,17-disulfate dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,510-Estratriene-3,17beta-diol disulfate dipotassium salt is a conjugated estrogen compound. It is a derivative of estradiol, a primary female sex hormone. This compound is known for its selective inhibition of glutathione S-transferases, which are enzymes involved in detoxification processes .
Mechanism of Action
- The primary targets of β-Estradiol 3,17-disulfate are glutathione S-transferases (GSTs). These enzymes play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds, facilitating their elimination from the body .
- The inhibition of GSTs may alter the balance of reactive oxygen species (ROS) and cellular redox status, impacting cell signaling pathways and gene expression .
- Downstream effects may involve changes in the expression of genes involved in oxidative defense, cell proliferation, and apoptosis .
- Cellular effects may include altered hormone signaling, oxidative stress responses, and potential impacts on cell growth and survival .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Beta-Estradiol 3,17-disulfate dipotassium salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly glutathione S-transferases . The nature of these interactions involves the selective inhibition of these enzymes .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by regulating gene transcription . It also impacts cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to estrogen responsive elements in the genome, thereby regulating gene transcription . Additionally, it modifies epigenetic marks on DNA and histone proteins .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can interact with transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,510-estratriene-3,17beta-diol disulfate dipotassium salt typically involves the sulfonation of estradiol. The reaction conditions include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,510-Estratriene-3,17beta-diol disulfate dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form estrone disulfate.
Reduction: Reduction reactions can convert it back to estradiol.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Estrone disulfate
Reduction: Estradiol
Substitution: Various substituted estradiol derivatives
Scientific Research Applications
1,3,510-Estratriene-3,17beta-diol disulfate dipotassium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in hormone regulation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- Estradiol 3-sulfate sodium salt
- Estrone 3-sulfate sodium salt
- Estradiol 17-(beta-D-glucuronide) sodium salt
Uniqueness
1,3,510-Estratriene-3,17beta-diol disulfate dipotassium salt is unique due to its dual sulfate groups, which enhance its water solubility and bioavailability. This makes it particularly useful in biological and medical research compared to other similar compounds .
Properties
InChI |
InChI=1S/C18H24O8S2.K/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);/t14-,15-,16+,17+,18+;/m1./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAJNJFKHRQXBQ-CMZLOHJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24KO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585143 |
Source


|
| Record name | PUBCHEM_16219305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17046-60-5 |
Source


|
| Record name | PUBCHEM_16219305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
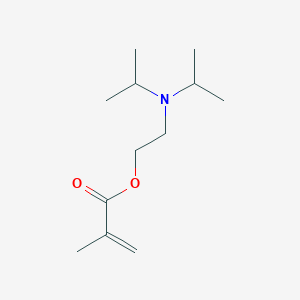
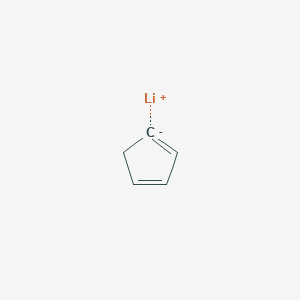
![2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B99524.png)
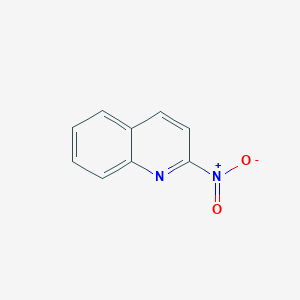
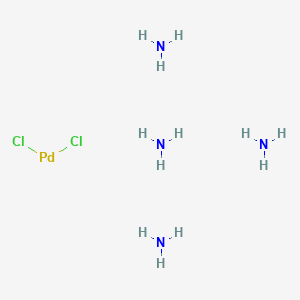
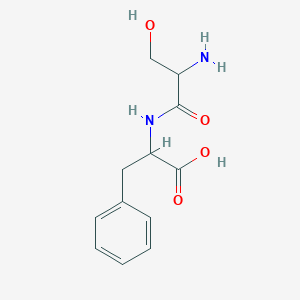
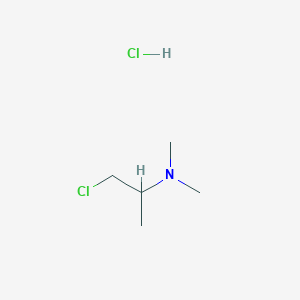
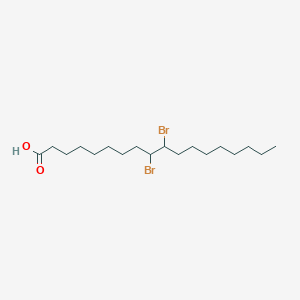
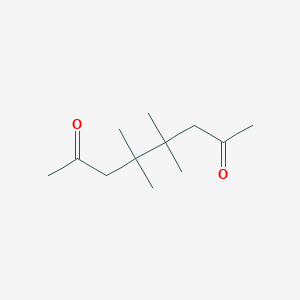
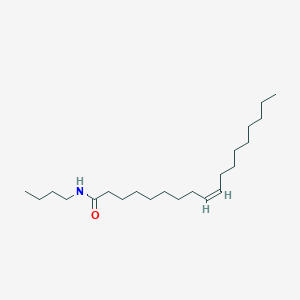
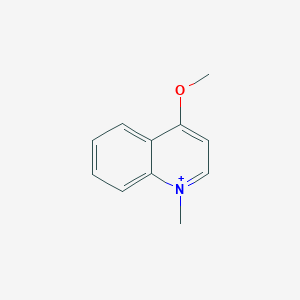
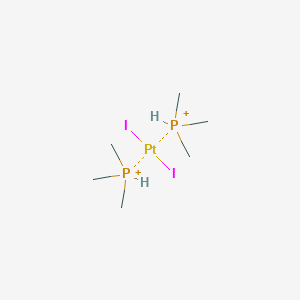
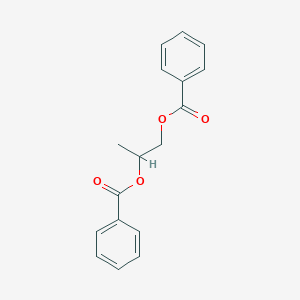
acetic acid](/img/structure/B99544.png)
